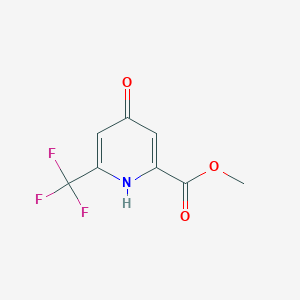
Methyl 4-hydroxy-6-(trifluoromethyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C8H6F3NO3. It is a derivative of picolinic acid and contains a trifluoromethyl group at the 6-position and a hydroxyl group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-6-(trifluoromethyl)picolinate typically involves the reaction of 4-hydroxy-6-(trifluoromethyl)picolinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-hydroxy-6-(trifluoromethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, reduced derivatives, and substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxy-6-(trifluoromethyl)picolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of Methyl 4-hydroxy-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(trifluoromethyl)picolinate
- Methyl 6-chloro-3-(trifluoromethyl)picolinate
- Methyl 3-fluoro-5-(trifluoromethyl)picolinate
Uniqueness
Methyl 4-hydroxy-6-(trifluoromethyl)picolinate is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the picolinate backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1060810-76-5 |
|---|---|
Molekularformel |
C8H6F3NO3 |
Molekulargewicht |
221.13 g/mol |
IUPAC-Name |
methyl 4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(13)3-6(12-5)8(9,10)11/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
LCOBQFIHSUVKPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=O)C=C(N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)

![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)
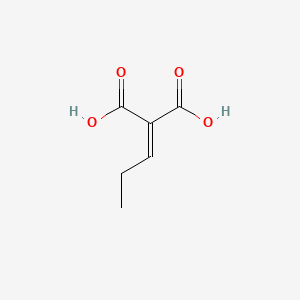
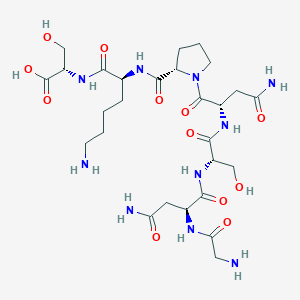
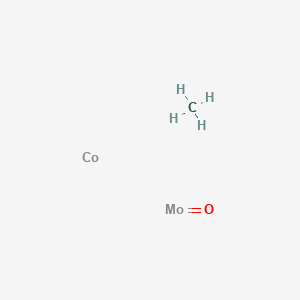

![N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide](/img/structure/B14176616.png)
silane](/img/structure/B14176625.png)
![(2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14176627.png)
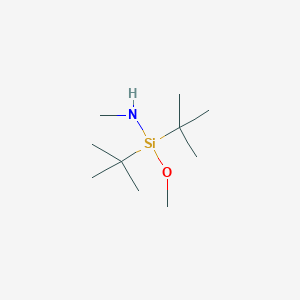
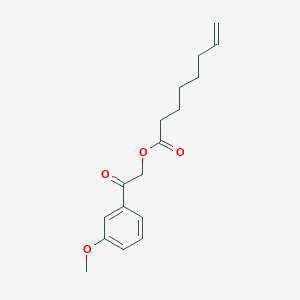
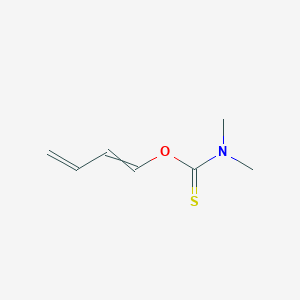
![3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14176640.png)
